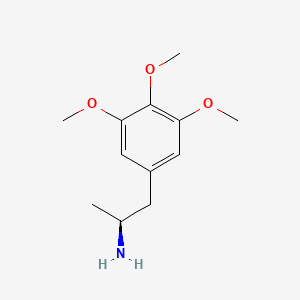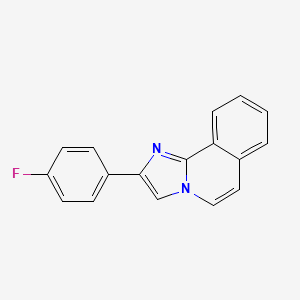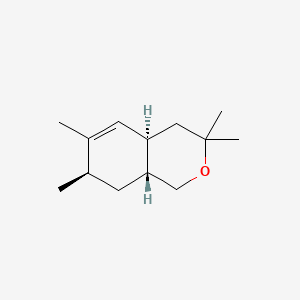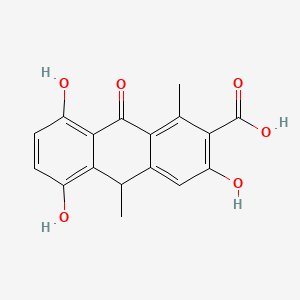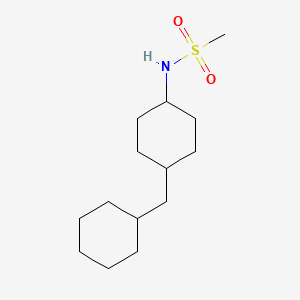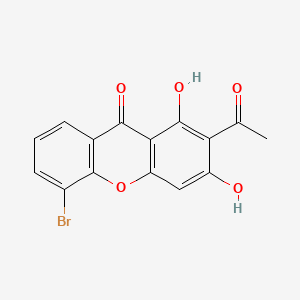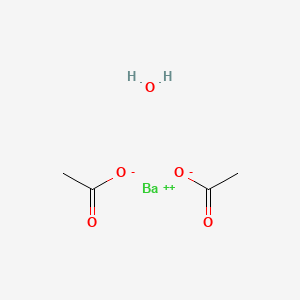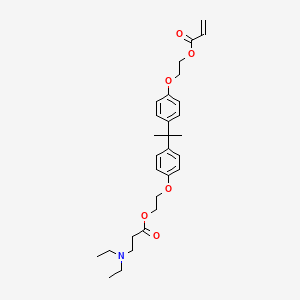
2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-(1-Méthyl-1-(4-(2-((1-oxoallyl)oxy)éthoxy)phényl)éthyl)phénoxy)éthyl N,N-diéthyl-bêta-alaninate est un composé organique complexe avec une structure unique qui comprend plusieurs groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-(1-Méthyl-1-(4-(2-((1-oxoallyl)oxy)éthoxy)phényl)éthyl)phénoxy)éthyl N,N-diéthyl-bêta-alaninate implique généralement plusieurs étapes. Une méthode courante comprend la réaction du méthylbenzylaminoéthanol avec le chlorure d'acryloyle, suivie d'une réaction avec un composé éthoxy, et enfin la réaction avec du chlorure d'ammonium pour obtenir le produit cible .
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé sont similaires à la synthèse en laboratoire mais sont mises à l'échelle pour répondre à des quantités plus importantes. Le processus implique un contrôle précis des conditions réactionnelles telles que la température, la pression et le pH pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-(1-Méthyl-1-(4-(2-((1-oxoallyl)oxy)éthoxy)phényl)éthyl)phénoxy)éthyl N,N-diéthyl-bêta-alaninate subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique généralement l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction: Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, mais comprennent généralement des températures contrôlées et des solvants spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent donner lieu à une variété de dérivés en fonction du substituant introduit.
Applications de la recherche scientifique
Le 2-(4-(1-Méthyl-1-(4-(2-((1-oxoallyl)oxy)éthoxy)phényl)éthyl)phénoxy)éthyl N,N-diéthyl-bêta-alaninate a plusieurs applications de recherche scientifique:
Mécanisme d'action
Le mécanisme d'action du 2-(4-(1-Méthyl-1-(4-(2-((1-oxoallyl)oxy)éthoxy)phényl)éthyl)phénoxy)éthyl N,N-diéthyl-bêta-alaninate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes dépendent de l'application spécifique et de l'organisme ou du système cible.
Applications De Recherche Scientifique
2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-(1-Methyl-1-(4-(2-((1-oxoallyl)oxy)ethoxy)phenyl)ethyl)phenoxy)ethyl N,N-diethyl-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target organism or system.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorure de benzyldiméthyl [2-[(2-méthyl-1-oxoallyl)oxy]éthyl]ammonium
- Hydrogénomaléate de 2-[(2-méthyl-1-oxoallyl)oxy]éthyl
Unicité
Le 2-(4-(1-Méthyl-1-(4-(2-((1-oxoallyl)oxy)éthoxy)phényl)éthyl)phénoxy)éthyl N,N-diéthyl-bêta-alaninate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
84864-53-9 |
|---|---|
Formule moléculaire |
C29H39NO6 |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
2-[4-[2-[4-(2-prop-2-enoyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl 3-(diethylamino)propanoate |
InChI |
InChI=1S/C29H39NO6/c1-6-27(31)35-21-19-33-25-13-9-23(10-14-25)29(4,5)24-11-15-26(16-12-24)34-20-22-36-28(32)17-18-30(7-2)8-3/h6,9-16H,1,7-8,17-22H2,2-5H3 |
Clé InChI |
LXJDZBHLBVBEEY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


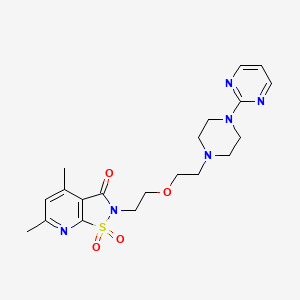

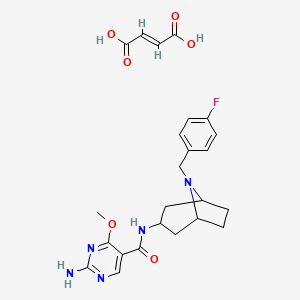
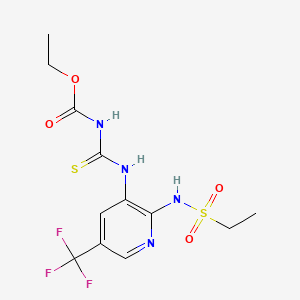
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)
